molecular formula C16H12N2O3S B2504517 N-benzyl-5-nitro-1-benzothiophene-2-carboxamide CAS No. 476309-42-9

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2504517
CAS No.: 476309-42-9
M. Wt: 312.34
InChI Key: CZAOVXBXYUIQKH-UHFFFAOYSA-N
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Description

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C16H12N2O3S. It is known for its unique structure, which includes a benzothiophene core substituted with a benzyl group, a nitro group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzothiophene to introduce the nitro group. This is followed by the benzylation of the resulting nitrobenzothiophene to attach the benzyl group. Finally, the carboxamide group is introduced through an amide formation reaction .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both a nitro group and a benzyl group on the benzothiophene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(17-10-11-4-2-1-3-5-11)15-9-12-8-13(18(20)21)6-7-14(12)22-15/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAOVXBXYUIQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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